7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one is a newly synthesized heterocyclic compound containing a 1,2,5-selenadiazole ring fused with a pyridazinone ring. This compound represents the first example of this specific heterocyclic system [, ]. While its biological activity is currently unknown, its structural features suggest potential applications in the development of organic photovoltaic materials and biologically active compounds [, ].
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one is a heterocyclic compound characterized by its molecular formula and a molecular weight of 226.03 g/mol. This compound features a fused pyridine and pyridazine ring system, which contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science .
This compound is classified as a pyridazinone, a subclass of heterocyclic compounds that contain both nitrogen atoms in their ring structures. It is cataloged under the Chemical Abstracts Service with the number 794591-77-8. The presence of the bromine substituent at the 7th position enhances its reactivity, making it a valuable intermediate for further chemical modifications and applications in research .
The synthesis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one typically involves cyclization reactions starting from suitable precursors. One established method includes the reaction of 3-amino-4-bromopyridine with formic acid and acetic anhydride. This reaction leads to the formation of the desired pyridazinone structure through controlled cyclization under specific conditions .
In industrial contexts, production may utilize continuous flow reactors to enhance efficiency and yield. The application of green chemistry principles, such as solvent recycling and waste minimization, is also being explored to make the synthesis more sustainable.
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one can undergo various chemical reactions:
For substitution reactions, common reagents include nucleophiles like amines or thiols. For oxidation processes, potassium permanganate is often used as an oxidizing agent, while sodium borohydride serves as a reducing agent under controlled conditions.
The major products from these reactions typically include various substituted derivatives of pyridazinones that can be further functionalized for specific applications.
The mechanism of action for 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one involves its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biochemical pathways. The precise molecular targets depend on the specific derivatives being studied and their intended applications in medicinal chemistry or biological research .
Key chemical properties include:
Relevant data on melting points or boiling points were not specified in the sources but are essential for practical applications in laboratory settings.
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one has several scientific uses:
Pyrido[3,4-d]pyridazinone represents a fused bicyclic heterocyclic system where a pyridazine ring annelates the c-side of a pyridine nucleus at the 3,4-positions. This architecture positions the scaffold at the intersection of electron-deficient N-heterocycles, characterized by two adjacent nitrogen atoms in the pyridazine moiety (positions 1 and 2) and a bridgehead nitrogen (position 3). The fully unsaturated core exhibits planar geometry, facilitating π-stacking interactions with biological targets. Bromination at the C7 position (as in 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one) introduces steric and electronic perturbations at a site distal to the lactam pharmacophore, strategically influencing molecular recognition [6].
The fusion pattern critically defines its chemical behavior:
Table 1: Structural and Physicochemical Profile of 7-Bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
Property | Value/Descriptor | Significance |
---|---|---|
CAS Registry Number | 794591-77-8 | Unique compound identifier |
Molecular Formula | C₇H₄BrN₃O | Defines elemental composition |
Molecular Weight | 226.03 g/mol | Critical for pharmacokinetic calculations |
SMILES | O=C1C(C=NC(Br)=C2)=C2C=NN1 | Encodes 2D structure and atom connectivity |
Key Tautomer | 4-Oxo (lactam) | Dominant form in biological systems |
Bromine Position | C7 | Site for cross-coupling or electronic modulation |
The synthetic exploration of pyrido[3,4-d]pyridazinones commenced in the mid-20th century via classical cyclization strategies but remained underutilized until advances in transition-metal catalysis addressed synthetic bottlenecks. Early routes suffered from poor regiocontrol and yields <20%:
The 2000s witnessed transformative methodologies:
Table 2: Evolution of Key Synthetic Strategies for Pyrido[3,4-d]pyridazinones
Era | Synthetic Method | Representative Yield | Limitations | Advances |
---|---|---|---|---|
1960-1990 | Widman-Stoermer Diazotization | 14–17% | Low yield, tautomer mixtures | First bicyclic access |
Borsche Cyclization | 38% | Requires tautomer separation | Scalable acylpyridine route | |
1990-2010 | Hetero-Diels-Alder Cycloaddition | 16% (initial step) | Polymerization side reactions | Direct access to saturated analogs |
2010-Present | Pd-Catalyzed Cross-Coupling | 70–90% | Sensitive to halogen position | Enables C-C/C-N bond formation at C7 bromo site |
Directed C-H Bromination | 60–85% | Requires directing groups | Regioselective 7-bromo installation |
Bromine, a heavy halogen, exerts multifaceted effects on pyridopyridazinone bioactivity through steric, electronic, and strategic synthetic vectors:
Electronic Modulation:
Steric and Hydrophobic Contributions:
Synthetic Versatility:
Biological Implications:
Table 3: Impact of Bromination on Bioactivity in Pyridopyridazinone Analogs
Compound | Bromine Position | Target/Assay | Activity vs. Non-Brominated Analog | Proposed Mechanism |
---|---|---|---|---|
7-Bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one | C7 | NCI-60 cancer panel | 3.1-fold ↓GI₅₀ in UO-31 renal cells | Enhanced target affinity & cellular uptake |
8-Bromo-7-deaza-cAMP | C8 | cAMP-dependent kinase | 2.7-fold ↑binding affinity | Halogen bonding to hinge region |
6-Bromopyrido[3,4-d]pyrimidin-4-one | C6 | DPP-IV inhibition | IC₅₀ = 0.22 μM (vs. 1.1 μM for H-analog) | Electronic modulation of pharmacophore |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8